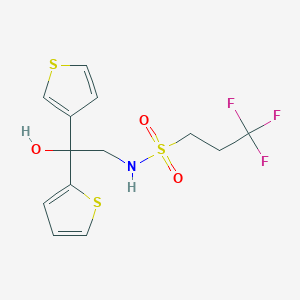
3,3,3-trifluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,3,3-trifluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H14F3NO3S3 and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,3,3-Trifluoro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.
- Molecular Formula : C13H14F3NO3S
- Molecular Weight : 385.5 g/mol
- CAS Number : 2034486-56-9
The biological activity of this compound is primarily attributed to its unique trifluoromethyl and sulfonamide groups, which enhance lipophilicity and facilitate interactions with biological targets. The hydroxyl group may play a role in hydrogen bonding with receptors or enzymes, influencing their activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticonvulsant Activity : Analogues of trifluorinated compounds have shown significant anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
- General Anesthetic Effects : Related compounds have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without affecting cardiovascular parameters . This suggests that the compound may have similar anesthetic properties.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating possible applications in infection control .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of related trifluorinated compounds in models of maximal electroshock (MES). The results indicated a therapeutic index of 10 for MES activity, demonstrating significant efficacy without adverse hemodynamic effects .
Case Study 2: Anesthetic Properties
In a comparative analysis, an analogue exhibited a reduction in MAC for isoflurane at therapeutic concentrations while maintaining stable heart rates and blood pressure. This suggests a favorable safety profile for potential clinical use as an anesthetic agent .
Case Study 3: Antimicrobial Activity
Research into the antimicrobial properties of thienyl derivatives revealed moderate to excellent activity against several pathogenic fungi. The mechanism was hypothesized to involve disruption of cellular membranes due to the lipophilic nature of the trifluoromethyl group .
Data Tables
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3S3/c14-13(15,16)4-7-23(19,20)17-9-12(18,10-3-6-21-8-10)11-2-1-5-22-11/h1-3,5-6,8,17-18H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLFZRKCICAEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)CCC(F)(F)F)(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














